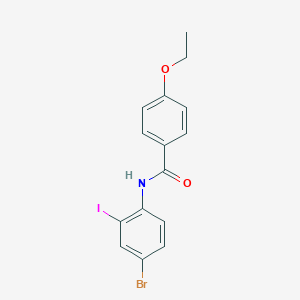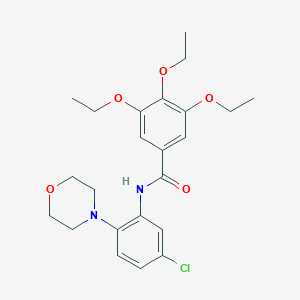![molecular formula C23H20N2O3S B283274 N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide](/img/structure/B283274.png)
N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BTA-EG6 and is known for its ability to interact with biological systems in a unique and specific way. In
科学的研究の応用
BTA-EG6 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. BTA-EG6 has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
In addition to cancer research, BTA-EG6 has also been studied for its potential applications in neurodegenerative diseases. This compound has been shown to protect neurons from oxidative stress, which is a major contributor to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of BTA-EG6 involves its ability to bind to specific proteins in biological systems. This compound has been shown to interact with tubulin, a protein that is essential for cell division. By binding to tubulin, BTA-EG6 disrupts the normal function of the protein and inhibits cell division. This mechanism of action is thought to be responsible for the compound's anti-cancer properties.
Biochemical and Physiological Effects
BTA-EG6 has a number of biochemical and physiological effects that have been studied in scientific research. This compound has been shown to induce apoptosis in cancer cells, as well as protect neurons from oxidative stress. Additionally, BTA-EG6 has been found to inhibit the growth of blood vessels, which is important for the development of new cancer cells.
実験室実験の利点と制限
One of the major advantages of BTA-EG6 for lab experiments is its specificity. This compound has been shown to interact with specific proteins in biological systems, making it a valuable tool for studying these proteins. Additionally, BTA-EG6 has been found to have low toxicity, which is important for in vitro and in vivo studies.
One limitation of BTA-EG6 for lab experiments is its relatively high cost. This compound is not readily available and can be expensive to synthesize. Additionally, the mechanism of action of BTA-EG6 is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for the study of BTA-EG6. One area of research is in the development of new cancer treatments. BTA-EG6 has shown promise as a potential candidate for combination therapy with chemotherapy drugs, and further research is needed to explore this potential.
Another area of research is in the study of neurodegenerative diseases. BTA-EG6 has been shown to protect neurons from oxidative stress, and further research is needed to explore its potential as a treatment for these diseases.
Finally, the mechanism of action of BTA-EG6 is not fully understood, and future research is needed to explore this area. By understanding the mechanism of action, researchers may be able to develop more effective treatments for cancer and other diseases.
合成法
The synthesis of BTA-EG6 involves the reaction of 1,3-benzothiazol-2-amine with 4-bromobenzyl chloride in the presence of a base to form 4-(1,3-benzothiazol-2-yl)benzylamine. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to yield BTA-EG6. The final product is obtained through purification by column chromatography.
特性
分子式 |
C23H20N2O3S |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O3S/c1-27-19-12-11-17(13-20(19)28-2)22(26)24-14-15-7-9-16(10-8-15)23-25-18-5-3-4-6-21(18)29-23/h3-13H,14H2,1-2H3,(H,24,26) |
InChIキー |
MGEMVQRCYQXRMP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283192.png)

![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]acetamide](/img/structure/B283199.png)
![2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone](/img/structure/B283200.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283201.png)
![2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B283205.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B283206.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283209.png)



![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]-2-methylpropanamide](/img/structure/B283221.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline](/img/structure/B283222.png)